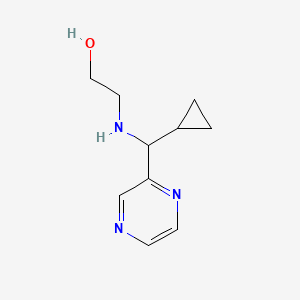
2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)éthanol est un composé chimique présentant une structure complexe qui comprend un groupe cyclopropyle, un groupe pyrazinyl et une partie éthanolamine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)éthanol implique généralement la réaction de la cyclopropylamine avec la pyrazine-2-carbaldéhyde, suivie d'une réduction et d'une réaction subséquente avec l'oxyde d'éthylène. Les conditions réactionnelles exigent souvent un contrôle minutieux de la température et du pH pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production. De plus, des techniques de purification telles que la cristallisation et la chromatographie sont utilisées pour atteindre les niveaux de pureté requis.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)éthanol subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en amines ou en alcools.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés en conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des amines primaires ou secondaires.
Applications de recherche scientifique
Le 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)éthanol a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)éthanol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, l'expression des gènes et les processus métaboliques.
Applications De Recherche Scientifique
2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-((Cyclopropyl(pyridin-2-yl)methyl)amino)éthanol
- 2-((Cyclopropyl(pyrimidin-2-yl)methyl)amino)éthanol
- 2-((Cyclopropyl(pyridazin-2-yl)methyl)amino)éthanol
Unicité
Le 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)éthanol est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C10H15N3O |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
2-[[cyclopropyl(pyrazin-2-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C10H15N3O/c14-6-5-13-10(8-1-2-8)9-7-11-3-4-12-9/h3-4,7-8,10,13-14H,1-2,5-6H2 |
Clé InChI |
UJWAFEXDGHYQHN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=NC=CN=C2)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















